BenchChemオンラインストアへようこそ!

Gastrin-releasing peptide 10, ala(6)-

Bombesin receptor pharmacology Functional selectivity Gastroenteropancreatic hormone secretion

Gastrin-releasing peptide 10, ala(6)- ([Ala6]GRP-10; CAS 109708-38-5; molecular formula C48H69N17O11S; molecular weight 1092.2 g/mol) is a synthetic decapeptide analogue of the mammalian bombesin-like peptide GRP-10 (neuromedin C), bearing a single amino acid substitution—alanine in place of valine at position 6 of the native sequence (H-Gly-Asn-Trp-Ala-Ala-Gly-His-Leu-Met-NH2). First synthesized and characterized by Mukai et al.

Molecular Formula C48H69N17O11S
Molecular Weight 1092.2 g/mol
CAS No. 109708-38-5
Cat. No. B1624440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGastrin-releasing peptide 10, ala(6)-
CAS109708-38-5
Synonyms6-Ala-gastrin-releasing peptide 10
gastrin-releasing peptide 10, Ala(6)-
gastrin-releasing peptide 10, alanine(6)-
GRP-10, Ala(6)
Molecular FormulaC48H69N17O11S
Molecular Weight1092.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN
InChIInChI=1S/C48H69N17O11S/c1-24(2)12-33(45(73)62-32(41(51)69)10-11-77-5)63-46(74)35(14-28-19-52-22-56-28)61-40(68)21-55-42(70)25(3)58-43(71)26(4)59-44(72)34(13-27-18-54-31-9-7-6-8-30(27)31)64-47(75)36(15-29-20-53-23-57-29)65-48(76)37(16-38(50)66)60-39(67)17-49/h6-9,18-20,22-26,32-37,54H,10-17,21,49H2,1-5H3,(H2,50,66)(H2,51,69)(H,52,56)(H,53,57)(H,55,70)(H,58,71)(H,59,72)(H,60,67)(H,61,68)(H,62,73)(H,63,74)(H,64,75)(H,65,76)/t25-,26-,32-,33-,34-,35-,36-,37-/m0/s1
InChIKeyWYUUGVDFQBTSHD-DLAKYZDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gastrin-Releasing Peptide 10, Ala(6)- (CAS 109708-38-5): A Functionally Dissociated Bombesin Receptor Probe for Selective Pathway Pharmacology


Gastrin-releasing peptide 10, ala(6)- ([Ala6]GRP-10; CAS 109708-38-5; molecular formula C48H69N17O11S; molecular weight 1092.2 g/mol) is a synthetic decapeptide analogue of the mammalian bombesin-like peptide GRP-10 (neuromedin C), bearing a single amino acid substitution—alanine in place of valine at position 6 of the native sequence (H-Gly-Asn-Trp-Ala-Ala-Gly-His-Leu-Met-NH2) [1]. First synthesized and characterized by Mukai et al. in 1989, this compound belongs to the bombesin/GRP peptide family and acts at G protein-coupled bombesin receptors (BB1/BB2/BB3 subtypes) [1]. Unlike its parent peptide GRP-10, which uniformly stimulates gastrin, insulin, and glucagon secretion, [Ala6]GRP-10 exhibits a dissociated pharmacological profile: it inhibits GRP-10-stimulated insulin secretion both in vivo and in vitro, inhibits glucagon secretion in vivo, while simultaneously potentiating gastrin secretion [1]. This functional dissociation provided the earliest pharmacological evidence for distinct bombesin receptor subtypes in mammalian tissues [1][2].

Why GRP-10, Neuromedin B, Bombesin, or Position-6 Substitution Analogs Cannot Substitute for Gastrin-Releasing Peptide 10, Ala(6)- (CAS 109708-38-5)


Generic substitution among bombesin-family decapeptides is precluded by the unique functional selectivity profile conferred specifically by the Val6→Ala6 mutation. Native GRP-10 (Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2) acts as a universal stimulant of gastrin, insulin, and glucagon secretion [1]. Neuromedin B, while also a mammalian bombesin-like peptide, fails to stimulate glucagon secretion even at 100 nmol/l and is consistently less potent than GRP-10 for insulin and gastrin release [2]. Bombesin itself, the amphibian prototype, has different receptor selectivity and does not recapitulate the dissociated signaling pattern [3]. Critically, substitution at position 6 determines functional outcome: Val6→Thr reduces stimulatory potency across all three hormones, while only Val6→Ala produces the inhibitory/potentiating dissociation [4]. Even [Leu3]GRP-10, the most potent stimulatory analogue among position-3 variants, retains the uniform stimulation pattern of native GRP-10 and cannot replicate [Ala6]GRP-10's dissociated profile [4]. These structure-activity relationships demonstrate that position 6 identity—specifically alanine—is the critical determinant of the functional dissociation phenotype, making [Ala6]GRP-10 irreplaceable for studies requiring differential modulation of insulin versus gastrin pathways.

Quantitative Differentization Evidence for Gastrin-Releasing Peptide 10, Ala(6)- (CAS 109708-38-5) Against Closest Analogs


Functional Dissociation of Hormone Secretion: [Ala6]GRP-10 vs. Parent GRP-10

In the seminal 1989 study by Mukai et al., [Ala6]GRP-10 was directly compared with parent GRP-10 across three hormone secretion endpoints. GRP-10 uniformly stimulates gastrin, insulin, and glucagon secretion; in contrast, [Ala6]GRP-10 inhibits GRP-10-stimulated insulin secretion in both in vivo (conscious dog model, intravenous bolus) and in vitro (isolated perfused canine pancreas) settings, inhibits glucagon secretion in vivo, and potentiates gastrin secretion [1]. This represents a complete functional sign-reversal at two of three endocrine endpoints—from stimulation to inhibition for insulin and glucagon—while enhancing the gastrin response [1]. The differential is qualitative (direction of effect) rather than merely quantitative, providing unique pharmacological evidence for distinct receptor subtypes on pancreatic B-cells (mediating insulin) versus gastric G-cells (mediating gastrin) [1].

Bombesin receptor pharmacology Functional selectivity Gastroenteropancreatic hormone secretion

Position 6 Structure-Activity Relationship: Single-Residue Substitution Determines Functional Phenotype

A systematic structure-activity relationship study by Mukai et al. (1987) examined the effects of amino acid substitutions at positions 3, 6, and 9 of GRP-10 on gastrin, insulin, and glucagon release in conscious dogs [1]. Replacement of valine at position 6 with threonine ([Thr6]GRP-10) effectively reduced the stimulatory potency across all three hormone secretions, demonstrating that position 6 is critical for bioactivity but that Thr substitution merely attenuates—rather than reverses—the functional response [1]. In contrast, the Val6→Ala substitution ([Ala6]GRP-10) produces the unique dissociated phenotype: inhibition of insulin and glucagon secretion coupled with potentiated gastrin release [2]. This demonstrates that position 6 is not merely a potency-modulating residue but a functional-switch residue, where the identity of the amino acid (Ala vs. Thr vs. native Val) qualitatively determines the pharmacological outcome [1][2].

Structure-activity relationship (SAR) Peptide engineering Positional scanning mutagenesis

Glucagon Secretion Selectivity: GRP-10 and Its Analogs Distinguished from Neuromedin B

Kawai et al. (1988) demonstrated that GRP-10 stimulates glucagon release from the isolated perfused canine pancreas at concentrations of 10 and 100 nmol/l, whereas neuromedin B (NMB) fails to stimulate glucagon secretion at identical doses [1]. The stimulatory effect of GRP-10 on insulin and gastrin secretion was also found to be stronger than that of NMB [1]. This establishes GRP-10 as a broader-spectrum bombesin-like secretagogue compared to NMB. In the context of [Ala6]GRP-10, the Val6→Ala mutation uniquely converts this glucagon-stimulatory activity of GRP-10 into glucagon-inhibitory activity in vivo [2]. Thus, when considering glucagon modulation, [Ala6]GRP-10 occupies a distinct pharmacological space: NMB is glucagon-neutral, GRP-10 is glucagon-stimulatory, and [Ala6]GRP-10 is glucagon-inhibitory [1][2].

Glucagon secretion Pancreatic islet hormone regulation Bombesin receptor subtype selectivity

Pharmacological Evidence for Bombesin Receptor Subtype Heterogeneity: [Ala6]GRP-10 as a Discriminating Probe

The dissociated biological activities of [Ala6]GRP-10 provided the first strong pharmacological evidence for the existence of at least two distinct bombesin receptor subtypes in mammalian tissues [1]. Because GRP-10-stimulated insulin secretion had been ascribed to a direct effect on pancreatic B-cells and gastrin secretion to a direct effect on gastric G-cells, the observation that [Ala6]GRP-10 could simultaneously inhibit insulin secretion while potentiating gastrin secretion suggested that these two cell types express functionally distinct bombesin receptor populations [1]. This pharmacological evidence preceded and was later validated by the molecular cloning of GRP-preferring (BB2/GRP-R) receptors in pancreatic acinar cells and Swiss 3T3 fibroblasts, and NMB-preferring (BB1/NMB-R) receptors in esophagus and C6 glioma cells [2]. The receptor subtype selectivity demonstrated by [Ala6]GRP-10—preference for the gastrin-mediating subtype over the insulin-mediating subtype—makes it a valuable pharmacological tool for distinguishing receptor subtype function in mixed cell populations [1][2].

Receptor subtype classification Bombesin receptor pharmacology GRP-preferring vs. NMB-preferring receptors

Potency Context of the Parent Peptide GRP-10 for Receptor Binding and Somatostatin Secretion: Baselines for Evaluating [Ala6]GRP-10

The parent peptide GRP-10 (neuromedin C) binds to bombesin/GRP receptors with high affinity: it inhibits GRP binding to rat pancreatic membranes with an IC50 of 0.4 nM and bombesin binding with an IC50 of 2.2 nM [1]. For functional somatostatin release from rat fundic D cells, GRP-10 and GRP-27 exhibit EC50 values of 1×10^-10 M, compared to bombesin at 6×10^-11 M; neuromedin B is markedly less potent and less efficacious (maximal response 230% above basal at 10^-8 M vs. 400-550% for GRP-10/bombesin) [2]. These data establish the high-affinity, high-efficacy baseline of the native GRP-10 pharmacophore from which [Ala6]GRP-10 diverges functionally. While direct receptor binding data for [Ala6]GRP-10 have not been reported in peer-reviewed literature, the functional data demonstrate that the Val6→Ala mutation produces effects at the cellular signaling level that are not predicted by simple changes in binding affinity—consistent with a biased signaling or functional selectivity mechanism rather than simple competitive antagonism [3].

Receptor binding affinity Somatostatin release Structure-activity relationship

Priority Research and Procurement Application Scenarios for Gastrin-Releasing Peptide 10, Ala(6)- (CAS 109708-38-5)


Pharmacological Discrimination of Bombesin Receptor Subtypes in Pancreatic Islet and Gastric G-Cell Preparations

Researchers seeking to functionally distinguish GRP-preferring (BB2) from NMB-preferring (BB1) bombesin receptor populations in primary tissue preparations should use [Ala6]GRP-10 as a discriminating probe. As demonstrated by Mukai et al. (1989), this compound simultaneously inhibits insulin secretion (mediated by B-cell bombesin receptors) while potentiating gastrin secretion (mediated by G-cell bombesin receptors), providing a bidirectional functional readout that neither GRP-10, neuromedin B, nor bombesin can produce [1]. This application is particularly relevant for studies validating receptor subtype expression in pancreatic islet cell preparations, gastric mucosal cell cultures, or tumor cell lines where bombesin receptor subtype identity is contested or unknown [1][2].

Structure-Activity Relationship Studies of Position 6 in Bombesin-Family Decapeptides

[Ala6]GRP-10 serves as the critical reference point in any systematic structure-activity relationship (SAR) campaign examining the role of position 6 in bombesin-family peptide pharmacology. As established by Mukai et al. (1987, 1989), position 6 functions as a 'pharmacological switch' residue: native Val6 yields universal stimulation, Val6→Thr produces attenuated stimulation, and only Val6→Ala generates the dissociated inhibitory/potentiating phenotype [1][2]. Procurement of [Ala6]GRP-10 is essential for laboratories conducting alanine-scanning mutagenesis of GRP-10 or designing novel biased ligands targeting specific bombesin receptor signaling pathways [2].

Investigating Biased Signaling and Functional Selectivity at Bombesin Receptors

The functional dissociation exhibited by [Ala6]GRP-10—inhibition at one receptor subtype population (B-cell) with simultaneous potentiation at another (G-cell)—represents an early and well-characterized example of ligand-biased signaling in the bombesin receptor family [1]. Laboratories studying biased agonism, functional selectivity, or pleiotropic GPCR signaling should consider [Ala6]GRP-10 as a tool compound for probing how a single ligand can engage distinct receptor populations to produce opposing physiological outcomes [1]. This is especially relevant given the contemporary interest in biased ligands for GPCR drug discovery, where [Ala6]GRP-10 may serve as a prototypical example of functional selectivity achieved through minimal sequence modification [2].

In Vivo Metabolic Studies Requiring Differential Modulation of Insulin and Gastrin

For in vivo metabolic or endocrine studies in canine or other large-animal models where simultaneous suppression of insulin and glucagon secretion combined with maintained or enhanced gastrin release is desired, [Ala6]GRP-10 is the only characterized bombesin-family peptide that achieves this specific endocrine profile [1]. The in vivo dosing paradigm established by Mukai et al. (intravenous bolus in conscious dogs) provides a validated experimental framework for such studies [1]. Researchers should note that direct binding affinity data for [Ala6]GRP-10 at recombinant human bombesin receptors are not available in the peer-reviewed literature; procurement decisions should account for the need to perform receptor binding characterization as part of experimental validation [1].

Quote Request

Request a Quote for Gastrin-releasing peptide 10, ala(6)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.